molecular formula C6H11BrO3 B1301937 (S)-Ethyl 4-bromo-3-hydroxybutanoate CAS No. 95537-36-3

(S)-Ethyl 4-bromo-3-hydroxybutanoate

Cat. No. B1301937
CAS RN: 95537-36-3
M. Wt: 211.05 g/mol
InChI Key: AIZRKZQHJNWBEI-YFKPBYRVSA-N
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Description

(S)-Ethyl 4-bromo-3-hydroxybutanoate is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals. While the provided papers do not directly discuss (S)-Ethyl 4-bromo-3-hydroxybutanoate, they do provide insights into the synthesis and properties of similar ethyl hydroxybutanoate compounds with different substituents, such as trifluoro and chloro groups.

Synthesis Analysis

The synthesis of related compounds, such as (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate and (S)-ethyl 4-chloro-3-hydroxybutanoate, has been achieved through biocatalytic methods. For instance, the enantioselective Baker's yeast reduction has been used to obtain (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate with high optical purity . Similarly, the whole cells of Candida parapsilosis have been employed for the deracemisation of the racemic alcohol ester to produce (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate with high yield and optical purity . Moreover, the asymmetric reduction catalyzed by Aureobasidium pullulans in an aqueous/ionic liquid biphase system has been used to synthesize (S)-ethyl 4-chloro-3-hydroxybutanoate with high conversion and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of (S)-Ethyl 4-bromo-3-hydroxybutanoate would be expected to be similar to the structures of the compounds studied in the papers, with the primary difference being the presence of a bromo substituent instead of a chloro or trifluoro group. The stereochemistry at the hydroxy-bearing carbon is crucial for the biological activity of such molecules, and the (S)-enantiomer is often the focus of synthesis due to its potential for specific biological interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reduction of a keto group to a hydroxy group while maintaining or inducing chirality at the carbon atom. The presence of different substituents like chloro, trifluoro, or cyano groups can influence the reactivity and selectivity of the enzymatic reductions, as seen in the synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Ethyl 4-bromo-3-hydroxybutanoate would be influenced by the presence of the bromo substituent, which is larger and more polarizable than the chloro or trifluoro groups discussed in the papers. This could affect the compound's boiling point, solubility, and reactivity. The optical purity and yield are critical parameters in the synthesis of such chiral compounds, as they determine the compound's suitability for further applications in enantioselective synthesis or as pharmaceutical intermediates.

Scientific Research Applications

Biomaterials Development

Polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], are highlighted for their biocompatibility and potential in medical applications. These materials, derived from bacterial synthesis, exhibit desirable mechanical and physical properties, non-toxicity, and elicitation of appropriate host tissue responses. Surface modifications and integration of nanotechnology enhance their functionality, promoting them as next-generation biomaterials for healthcare biotechnology (Chai et al., 2020).

Organic Synthesis

(S)-Ethyl 4-bromo-3-hydroxybutanoate's role in organic synthesis is illustrated through its utility in catalyzing reactions, such as Friedel-Crafts alkylation, demonstrating its importance in the production of various organic compounds. Metal cation-exchanged clays serve as catalysts for these reactions, showcasing the compound's versatility in facilitating organic transformations (Tateiwa & Uemura, 1997).

Antioxidant Activity Analysis

In the study of antioxidants, (S)-Ethyl 4-bromo-3-hydroxybutanoate can be utilized in assays to determine antioxidant activity, reflecting its significance in food engineering, medicine, and pharmacy. Various tests, including ORAC, HORAC, TRAP, and TOSC, are employed to assess the antioxidant capacity of complex samples, indicating the compound's role in evaluating the antioxidant potential of substances (Munteanu & Apetrei, 2021).

Surface Finishing and Energy Storage

(S)-Ethyl 4-bromo-3-hydroxybutanoate is applicable in electrochemical technologies, including electroplating and energy storage, with advancements in haloaluminate room-temperature ionic liquids (RTILs) highlighting its utility in enhancing the functionality of materials for complex biological environments (Tsuda, Stafford, & Hussey, 2017).

Chemical Recycling

The compound finds use in the chemical recycling of poly(ethylene terephthalate) (PET), illustrating its importance in sustainable waste management and material recovery. Techniques such as hydrolysis, facilitated by catalysts, allow for the recovery of monomers from PET waste, contributing to the conservation of petrochemical resources and energy (Karayannidis & Achilias, 2007).

Development of Flame Retardants

Research into novel brominated flame retardants, including the use of (S)-Ethyl 4-bromo-3-hydroxybutanoate, addresses the need for safer and more effective flame-retardant materials. Studies focus on their occurrence in indoor air, dust, consumer goods, and food, with an emphasis on reducing health and environmental risks (Zuiderveen, Slootweg, & de Boer, 2020).

Thermoelectric Materials

(S)-Ethyl 4-bromo-3-hydroxybutanoate contributes to the development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which are vital for energy conversion technologies. This highlights its role in advancing materials science for applications in energy harvesting and electronic devices (Yue & Xu, 2012).

Safety And Hazards

The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl (3S)-4-bromo-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZRKZQHJNWBEI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369976
Record name Ethyl (3S)-4-bromo-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 4-bromo-3-hydroxybutanoate

CAS RN

95537-36-3
Record name Ethyl (3S)-4-bromo-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95537-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3S)-4-bromo-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
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